3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE
Overview
Description
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE is a useful research compound. Its molecular formula is C22H33N3O and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{4-[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)benzyl]-1-piperazinyl}propanenitrile is 355.262362685 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antidepressant Potential
- Research has delved into the synthesis of new benzothiophene derivatives, exploring compounds with dual modes of action, including serotonin reuptake inhibition and 5-HT1A receptor affinity, aimed at finding efficient antidepressants. The preparation of these derivatives involves a variety of substituents, indicating a broad exploration of structural variants for optimal activity (Pérez-Silanes et al., 2001).
Novel Compound Synthesis for Potential CNS Agents
- Studies have reported the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. This includes the preparation and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, showcasing efforts to identify compounds with significant therapeutic effects on CNS disorders (Martin et al., 1981).
Receptor Binding and Activity Studies
- A series of piperazine analogues of the melanocortin 4 receptor (MC4R) specific small-molecule agonist "THIQ" was synthesized and characterized. This study highlights the structural and pharmacological characterization of compounds aiming at MC4R agonism, reflecting the exploration of receptor-specific activity and potential therapeutic applications (Mutulis et al., 2004).
Exploration of σ Receptor Ligands
- Research into the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) led to the development of analogues with reduced lipophilicity for potential use as positron emission tomography radiotracers. This work exemplifies the ongoing efforts to refine ligand structures for enhanced imaging capabilities and therapeutic index (Abate et al., 2011).
HIV Entry Inhibitors
- The compound 873140 was studied for its potent noncompetitive allosteric antagonism of the CCR5 receptor, showcasing the mechanism of action of a molecule with significant antiviral effects for HIV-1. This research represents a focused effort on targeting specific receptors to block HIV entry into cells, a crucial step in combating HIV infection (Watson et al., 2005).
Properties
IUPAC Name |
3-[4-[[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl]piperazin-1-yl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-18-15-19(17-25-13-11-24(12-14-25)10-6-9-23)21(26)20(16-18)22(2)7-4-3-5-8-22/h15-16,26H,3-8,10-14,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDWKLVXZXCNFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CN3CCN(CC3)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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